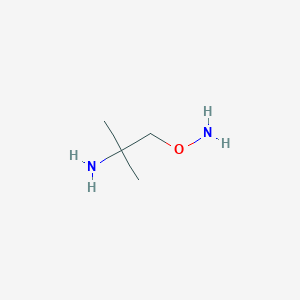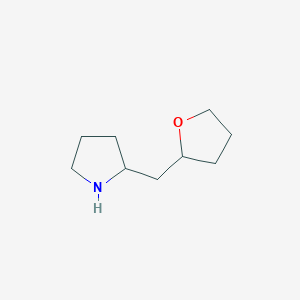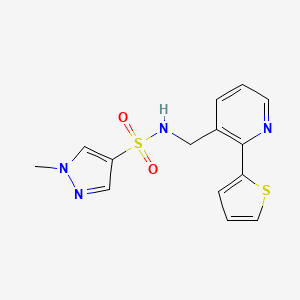
O-(2-amino-2-methylpropyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-amino-2-methylpropyl)hydroxylamine is not directly discussed in the provided papers. However, the papers do provide insights into related hydroxylamine compounds and their reactivity, which can be informative for understanding the chemical behavior of O-(2-amino-2-methylpropyl)hydroxylamine. Hydroxylamines are known for their role as electrophilic aminating agents, capable of introducing amino groups into various substrates .
Synthesis Analysis
The synthesis of related hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, involves multi-step reactions that can be optimized for efficiency . While the synthesis of O-(2-amino-2-methylpropyl)hydroxylamine is not explicitly described, the principles of electrophilic amination and the use of hydroxylamine derivatives as precursors for synthesizing amino compounds are relevant . Isopropylamine has been used as an amino donor in the synthesis of unnatural amino acids, indicating that amines with similar structures to O-(2-amino-2-methylpropyl)hydroxylamine can be involved in synthetic processes .
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is crucial for their reactivity. For example, the modification of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine suggests that the steric and electronic properties of the hydroxylamine compound can influence its ability to target specific amino acid residues . The structure of O-(2-amino-2-methylpropyl)hydroxylamine would likely exhibit similar considerations, affecting its reactivity and specificity in chemical reactions.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in a variety of chemical reactions, including C-N bond formation and amination reactions without the need for expensive metal catalysts . The electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine demonstrates the potential for specific amino acid targeting . Copper-catalyzed amino oxygenation reactions involving O-acyl hydroxylamines further illustrate the versatility of hydroxylamine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For instance, the aminated enzyme modified by O-(2,4-dinitrophenyl)hydroxylamine exhibits spectral changes compared to the native enzyme, indicating alterations in the electronic environment . The reactivity of hydroxylamine with sulfonamides to substitute a sulfonamide group with a hydroxyl group also highlights the nucleophilic character of hydroxylamines . These properties are essential for understanding the behavior of O-(2-amino-2-methylpropyl)hydroxylamine in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
Iron(II)-Catalyzed Amino-Oxygenation of Olefins
O-(2-amino-2-methylpropyl)hydroxylamine derivatives have been employed in iron-catalyzed diastereoselective intermolecular olefin amino-oxygenation reactions. This process involves the N–O bond cleavage of functionalized hydroxylamines, providing access to amino alcohol derivatives with regio- and stereochemical arrays. Such methodologies have expanded the scope of amino-oxygenation methods, offering complementary arrays to existing techniques (Lu et al., 2014).
Synthesis and Applications of N-O Linked Carbohydrates and Glycoconjugates
The high nucleophilicity of hydroxylamine has made it a potent tool in the development of (neo)glycoconjugates. N-O linked carbohydrates, glycoconjugates, and their derivatives have shown significant utility in organic synthesis, glycobiology, and drug discovery. The review by Chen and Xie (2016) emphasizes the chemical and physicochemical properties, along with the biological and medical applications of these compounds (Chen & Xie, 2016).
Advancements in Stereoselective Synthesis of Isoxazolidines
Copper-catalyzed aminooxygenation methods have been pivotal in the stereoselective synthesis of isoxazolidines, a class of compounds valuable in organic synthesis, drug discovery, and chemical biology. These methods involve N-sulfonyl-O-butenyl hydroxylamines and provide excellent yields and diastereoselectivities. Such advancements have significantly contributed to the synthetic repertoire of chemists (Karyakarte et al., 2012).
N-O Bond Chemistry in Environmental and Material Science
Hydroxylamine in Environmental Chemistry
The study of hydroxyl radical production, particularly via the activation of hydrogen peroxide by hydroxylamine, has opened new avenues in understanding environmental processes. This research offers insights into a previously unknown source of hydroxyl radical formation, underlining its significance in environmental chemistry (Chen et al., 2015).
Synthesis and Use of Amino-functionalized Nanoparticles
The creation of amino-functionalized Fe(3)O(4)/SiO(2) nanoparticles attached to graphene oxide demonstrates the utility of hydroxylamines in material science. These nanoparticles, synthesized by reacting with (3-aminopropyl) triethoxysilane, exhibit unique structural, surface, and magnetic characteristics. They serve as effective adsorbents, showcasing the versatile applications of hydroxylamines in developing advanced materials (Yao et al., 2012).
Zukünftige Richtungen
The future directions of research on “O-(2-amino-2-methylpropyl)hydroxylamine” and similar compounds involve their potential as electrophilic aminating agents . They have shown remarkable potential in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .
Eigenschaften
IUPAC Name |
O-(2-amino-2-methylpropyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(2,5)3-7-6/h3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHHTDKJIMMKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CON)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-amino-2-methylpropyl)hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)
![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)